molecular formula C23H23NO2 B15248865 tert-Butyl 3-(diphenylamino)benzoate CAS No. 850232-08-5

tert-Butyl 3-(diphenylamino)benzoate

Cat. No.: B15248865
CAS No.: 850232-08-5
M. Wt: 345.4 g/mol
InChI Key: WNNKPKGKMVDHPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(diphenylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group attached to the benzoic acid moiety, with a diphenylamino substituent at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(diphenylamino)benzoate typically involves the esterification of 3-(diphenylamino)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(diphenylamino)benzoate can undergo oxidation reactions, particularly at the diphenylamino group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(diphenylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving esterases and amidases.

Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: this compound is utilized in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(diphenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active diphenylamino benzoic acid, which can then interact with cellular targets. The diphenylamino group may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

  • tert-Butyl 2-(diphenylamino)benzoate
  • tert-Butyl 4-(diphenylamino)benzoate
  • tert-Butyl 3-(phenylamino)benzoate

Comparison: tert-Butyl 3-(diphenylamino)benzoate is unique due to the position of the diphenylamino group at the meta position, which influences its reactivity and interaction with other molecules

Properties

CAS No.

850232-08-5

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 3-(N-phenylanilino)benzoate

InChI

InChI=1S/C23H23NO2/c1-23(2,3)26-22(25)18-11-10-16-21(17-18)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,1-3H3

InChI Key

WNNKPKGKMVDHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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